

# Comparing the safety profiles of Tirfipiravir and other antivirals

Author: BenchChem Technical Support Team. Date: December 2025



# **Comparative Safety Profiles of Novel Antiviral Agents**

A detailed guide for researchers and drug development professionals on the safety profiles of Favipiravir, Remdesivir, and Molnupiravir. This guide includes a summary of adverse event data, an overview of safety assessment methodologies in clinical trials, and visualizations of key experimental and logical workflows.

Note on **Tirfipiravir**: As of late 2025, publicly available data from clinical trials regarding the safety and efficacy of **Tirfipiravir**, a nucleoside compound identified as an antiviral agent against influenza and coronaviruses, is not available. Therefore, a direct comparison of its safety profile with other antivirals is not currently feasible. This guide will focus on a comparative analysis of other prominent antiviral agents for which substantial safety data has been published.

# **Overview of Safety Profiles**

The rapid development of antiviral therapeutics has been crucial in addressing global health crises. Understanding the safety profiles of these agents is paramount for their effective and safe use. This guide provides a comparative analysis of the safety data for three key antiviral drugs: Favipiravir, Remdesivir, and Molnupiravir, based on findings from clinical trials and post-marketing surveillance.



## **Quantitative Safety Data Summary**

The following tables summarize the reported adverse events (AEs) for Favipiravir, Remdesivir, and Molnupiravir from various clinical studies. It is important to note that the incidence rates of AEs can vary depending on the patient population, disease severity, and study design.

Table 1: Common Adverse Events (Reported in ≥1% of Patients)

| Adverse Event<br>Category | Favipiravir                                         | Remdesivir           | Molnupiravir                   |
|---------------------------|-----------------------------------------------------|----------------------|--------------------------------|
| Gastrointestinal          | Diarrhea, Nausea,<br>Vomiting, Abdominal<br>Pain[1] | Nausea[2], Diarrhea  | Diarrhea, Nausea,<br>Dizziness |
| Hepatic                   | Increased ALT/AST (liver enzymes)[1][3]             | Increased ALT/AST[2] | -                              |
| Metabolic                 | Hyperuricemia<br>(increased uric acid)<br>[1][4]    | -                    | -                              |
| Neurological              | -                                                   | Headache             | -                              |
| Dermatological            | -                                                   | Rash                 | Rash[5]                        |
| Hematological             | Neutropenia,<br>Thrombocytopenia[1]                 | -                    | -                              |

Table 2: Serious Adverse Events and Other Safety Concerns



| Safety Concern                           | Favipiravir                                                                                   | Remdesivir                                                                                                                       | Molnupiravir                                                                                                               |
|------------------------------------------|-----------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------|
| Serious Adverse<br>Events                | Generally low incidence (around 0.4% in some studies) [4][6].                                 | Acute Kidney Injury, Hypotension, Serious Infusion-Related Reactions[7].                                                         | Serious adverse events occurred in 7% of subjects in the MOVe-OUT trial, with most being COVID-19 related[8].              |
| Teratogenicity/Embryo<br>-fetal Toxicity | Known teratogenic and embryotoxic effects in animal studies. Contraindicated in pregnancy[9]. | Limited data, but<br>advised to be used<br>during pregnancy only<br>if the potential benefit<br>justifies the potential<br>risk. | May cause fetal harm based on animal studies. Not recommended for use during pregnancy[8].                                 |
| Bone and Cartilage<br>Toxicity           | -                                                                                             | -                                                                                                                                | Observed in animal studies, not authorized for use in patients under 18 years of age[8].                                   |
| Mutagenicity                             | -                                                                                             | -                                                                                                                                | Potential for mutagenicity is a concern, though the risk to patients is considered low for the short treatment course[10]. |

# **Experimental Protocols for Safety Assessment**

The safety of antiviral drugs is rigorously evaluated throughout the drug development process, from preclinical studies to post-marketing surveillance.

### **Preclinical Safety Assessment**

Before human trials, antiviral candidates undergo extensive preclinical testing to identify potential toxicities.



- In Vitro Cytotoxicity Assays: These assays determine the concentration of the drug that is toxic to various human cell lines. This helps in establishing an initial therapeutic window[11].
- Animal Toxicology Studies: Rodent and non-rodent species are used to assess the effect of
  the drug on various organ systems. These studies include single-dose and repeat-dose
  toxicity studies to identify target organs for toxicity and to determine a no-observed-adverseeffect level (NOAEL)[12]. For example, repeat-dose toxicity studies in animals for favipiravir
  revealed adverse effects on hematopoietic tissues and liver function, as well as testis
  toxicity[9]. For molnupiravir, bone and cartilage toxicity was observed in rats[8].
- Safety Pharmacology Studies: These studies investigate the potential undesirable effects of a drug on major physiological functions, such as the cardiovascular, respiratory, and central nervous systems[13].
- Genotoxicity and Carcinogenicity Studies: These are conducted to assess the potential of the drug to cause genetic mutations or cancer.
- Reproductive and Developmental Toxicity Studies: These studies evaluate the potential effects on fertility, fetal development (teratogenicity), and postnatal development[14].

#### **Clinical Trial Safety Monitoring**

In human clinical trials, safety is a primary endpoint. The methodology for safety assessment is predefined in the trial protocol.

- Adverse Event (AE) Monitoring and Reporting: All AEs experienced by trial participants are
  recorded, regardless of whether they are considered to be related to the study drug. AEs are
  graded for severity (e.g., mild, moderate, severe) and assessed for their relationship to the
  investigational product[15]. In the MOVe-OUT trial for molnupiravir, adverse events were
  those reported while subjects were on the study drug or within 14 days of its completion or
  discontinuation[8].
- Laboratory Safety Tests: Blood and urine samples are collected at regular intervals to monitor for changes in hematology, clinical chemistry (including liver and kidney function tests), and other relevant biomarkers[16].



- Vital Signs and Physical Examinations: Regular monitoring of vital signs (blood pressure, heart rate, respiratory rate, temperature) and physical examinations are conducted to detect any clinical signs of toxicity[15].
- Electrocardiograms (ECGs): ECGs are performed to monitor for any adverse effects on cardiac rhythm.
- Special Populations: Safety is carefully evaluated in specific populations, such as the elderly, patients with pre-existing conditions, and, when appropriate, pediatric patients[5][7].

#### **Visualizations**

### **General Workflow for Antiviral Drug Safety Assessment**

The following diagram illustrates the typical stages of safety assessment for an antiviral drug, from preclinical studies through to post-marketing surveillance.



Click to download full resolution via product page

Caption: A generalized workflow for the safety assessment of antiviral drugs.

## **Mechanism of Action of Favipiravir**

The following diagram illustrates the proposed mechanism of action for Favipiravir, which involves its conversion to an active form that inhibits the viral RNA-dependent RNA polymerase (RdRp).





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Adverse effects associated with favipiravir in patients with COVID-19 pneumonia: a retrospective study PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]



- 3. Safety and monitoring in patients receiving remdesivir for COVID-19 [who.int]
- 4. A review of the safety of favipiravir a potential treatment in the COVID-19 pandemic? -PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study to Assess the Safety, Pharmacokinetics, and Efficacy of Baloxavir Marboxil in Healthy Pediatric Participants From Birth to < 1 Year With Influenza-Like Symptoms | MedPath [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. forpatients.roche.com [forpatients.roche.com]
- 8. molnupiravir.com [molnupiravir.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The safety, tolerability and mortality reduction efficacy of remdesivir; based on randomized clinical trials, observational and case studies reported safety outcomes: an updated systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. Preclinical development of antiviral drugs PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comprehensive Nonclinical Safety Assessment of Nirmatrelvir Supporting Timely Development of the SARS-COV-2 Antiviral Therapeutic, Paxlovid™ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Detection of developmental toxicity of the anti-COVID-19 drug molnupiravir using gastruloid-based in vitro assays PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 16. nbst.it [nbst.it]
- To cite this document: BenchChem. [Comparing the safety profiles of Tirfipiravir and other antivirals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15361990#comparing-the-safety-profiles-oftirfipiravir-and-other-antivirals]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com